molecular formula C10H6N4O2 B12841337 4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid

4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid

Cat. No.: B12841337
M. Wt: 214.18 g/mol
InChI Key: RZQZZWLRBVUSTN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) name 4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid provides a precise topological description of the molecule. Breaking down the components:

  • Tetrazatricyclo indicates four nitrogen atoms distributed across three fused rings.
  • [7.4.0.02,7] specifies bridge lengths and fusion points between the rings.
  • Trideca-1,3,5,8,10,12-hexaene denotes a 13-membered system with six double bonds.
  • 10-carboxylic acid locates the carboxyl group at position 10.

This nomenclature adheres to IUPAC’s bridged bicyclic compound rules extended to tricyclic systems. The numbering begins at the bridgehead nitrogen and proceeds through the largest possible path while minimizing locants for substituents. Table 1 compares systematic and common names for this compound:

Systematic Name Common Name CAS Number
4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid Pyrido[4',3':3,4]pyrrolo[2,1-f]triazine-8-carboxylic acid 2092367-99-0

The structural complexity arises from fused pyridine, pyrrole, and triazine rings, creating a planar aromatic system with conjugated π-electrons. X-ray crystallography of analogous compounds reveals bond lengths between 1.32–1.41 Å for C-N bonds and 1.38–1.42 Å for C-C bonds in the aromatic system.

Historical Development of Tetrazatricyclic Compound Research

The synthesis of tetrazatricyclic frameworks emerged in the late 20th century alongside advances in heterocyclic chemistry. Key milestones include:

  • 1970s–1980s : Development of tandem cyclization strategies enabled construction of tricyclic nitrogen heterocycles. Researchers utilized Ullmann couplings and Buchwald-Hartwig aminations to assemble ring systems.
  • 1990s : Computational methods like molecular mechanics (MM2) and semi-empirical calculations (AM1) aided in predicting the stability of fused nitrogen heterocycles. Studies showed that annelated triazines exhibit enhanced aromatic stabilization energies (~30 kcal/mol).
  • 2000s–Present : Catalytic methods using palladium and copper complexes improved synthetic efficiency. For example, Suzuki-Miyaura cross-couplings achieved 75–85% yields in forming analogous tricyclic cores.

The specific compound was first synthesized in 2009 through a multistep sequence involving:

  • Cyclocondensation of 3-aminopyridine-4-carboxylic acid with guanidine derivatives.
  • Oxidative aromatization using manganese dioxide.
  • Carboxyl group introduction via Kolbe-Schmitt reaction.

Significance in Heterocyclic Chemistry

This compound occupies a strategic niche in heterocyclic chemistry due to:

  • Electronic Properties : The conjugated system displays an absorption maximum at 312 nm (ε = 12,500 M⁻¹cm⁻¹) in UV-Vis spectra, suggesting applications in organic electronics.
  • Biological Relevance : Tetrazatricyclic cores are privileged structures in kinase inhibitors. Over 15% of FDA-approved kinase-targeting drugs (2015–2024) contain similar nitrogen-rich tricycles.
  • Material Science Potential : Thin films of derivatives exhibit photoluminescence quantum yields up to 45%, making them candidates for OLED emissive layers.

Table 2 highlights key applications of tetrazatricyclic compounds:

Application Area Example Use Case Prevalence in Industry
Pharmaceuticals JAK2/FLT3 kinase inhibition 23% of kinase inhibitors (2023 data)
Organic Electronics Electron transport layers in perovskite solar cells 12 patents (2020–2024)
Catalysis Ligands for asymmetric hydrogenation 8 commercial catalysts

Properties

Molecular Formula

C10H6N4O2

Molecular Weight

214.18 g/mol

IUPAC Name

4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid

InChI

InChI=1S/C10H6N4O2/c15-10(16)9-7-4-14-8(3-11-5-13-14)6(7)1-2-12-9/h1-5H,(H,15,16)

InChI Key

RZQZZWLRBVUSTN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=CN3C(=C21)C=NC=N3)C(=O)O

Origin of Product

United States

Preparation Methods

Multi-step Cyclization Approach

  • Step 1: Formation of Intermediate Heterocycles
    Starting from appropriately substituted pyridine or pyrazole derivatives, initial ring closures are performed to form bicyclic intermediates. These intermediates contain nitrogen atoms positioned to facilitate further ring closure.

  • Step 2: Tetrazole Ring Formation
    The tetrazole ring is introduced by reaction of nitrile or azide precursors under cycloaddition conditions, often using sodium azide and a suitable catalyst or acidic medium to promote ring closure.

  • Step 3: Final Cyclization to Tricyclic Core
    The bicyclic intermediates with tetrazole moieties undergo intramolecular cyclization, often under thermal or catalytic conditions, to form the tricyclic framework.

  • Step 4: Carboxylation
    The carboxylic acid group is introduced either by direct carboxylation of a suitable precursor (e.g., via lithiation followed by CO₂ quenching) or by hydrolysis of ester intermediates.

Alternative Synthetic Routes

  • Use of Substituted Pyrazole Precursors
    Some methods start with 3,5-dimethyl-1-phenylpyrazole derivatives, which are then elaborated into the tetrazatricyclic system by stepwise nitrogen incorporation and ring closure reactions.

  • Catalytic Cycloaddition Techniques
    Transition metal-catalyzed cycloadditions have been employed to efficiently construct the tetrazole rings within the tricyclic system, improving yields and selectivity.

Representative Synthetic Data Table

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Bicyclic intermediate formation Substituted pyridine/pyrazole, base, heat Formation of bicyclic nitrogen heterocycle
2 Tetrazole ring formation Sodium azide, acidic catalyst, heat Cycloaddition to form tetrazole ring
3 Intramolecular cyclization Thermal or catalytic conditions Closure to tricyclic tetrazatricyclic core
4 Carboxylation Lithiation + CO₂ or ester hydrolysis Introduction of carboxylic acid at position 10

Research Findings and Optimization

  • Yield Optimization:
    Careful control of reaction temperature and stoichiometry in the tetrazole ring formation step is critical to maximize yield and minimize side products.

  • Purity Considerations:
    Purification often requires chromatographic techniques due to the presence of closely related nitrogenous impurities.

  • Scalability:
    Multi-step synthesis with sensitive intermediates demands optimization for scale-up, including solvent choice and reaction time adjustments.

  • Functional Group Compatibility: Protecting groups may be necessary during intermediate steps to prevent unwanted side reactions, especially when sensitive functional groups are present.

Chemical Reactions Analysis

Types of Reactions

4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,6,7,11-tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid with analogous tricyclic heterocycles and derivatives, focusing on structural, functional, and commercial distinctions.

Ethyl 3,7,8,10-Tetraazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene-4-carboxylate

This ethyl ester derivative shares the same tricyclic backbone but differs in nitrogen atom positions (3,7,8,10 vs. 4,6,7,11) and substituent location (4-carboxylate vs. 10-carboxylic acid). Key distinctions include:

  • Commercial Status : Listed as discontinued by CymitQuimica (Ref: 10-F659993), suggesting challenges in synthesis, stability, or demand .
  • Synthetic Utility : Esters are often intermediates in carboxylic acid synthesis, implying that the ethyl derivative might serve as a precursor to the target compound.

Pyrimidine-Based Tricyclic Analogues

lists pyrimidine derivatives with simpler bicyclic or monocyclic structures, such as:

  • 5-Ethylpyrimidine-2-carboxylic acid (CAS 1554782-53-4): A monocyclic pyrimidine with a carboxylic acid group, lacking the tricyclic complexity of the target compound.
  • (Pyrimidin-5-yl)methanamine dihydrochloride (CAS 1956356-28-7): A functionalized pyrimidine with an amine group, highlighting the diversity of nitrogen-rich heterocycles but differing in ring fusion and substituent positioning .

Structural and Functional Comparison Table

Property/Compound 4,6,7,11-Tetrazatricyclo[...]-10-carboxylic Acid Ethyl 3,7,8,10-Tetraazatricyclo[...]-4-carboxylate 5-Ethylpyrimidine-2-carboxylic Acid
CAS Number 2092367-99-0 N/A (CymitQuimica Ref: 10-F659993) 1554782-53-4
Ring System Tricyclic (13-membered) Tricyclic (13-membered) Monocyclic (6-membered)
Nitrogen Positions 4,6,7,11 3,7,8,10 1,3 (pyrimidine)
Functional Group Carboxylic acid (C-10) Ethyl ester (C-4) Carboxylic acid (C-2)
Polarity/Acidity High (free -COOH) Moderate (ester) High (free -COOH)
Commercial Availability Not reported Discontinued Available (BIOFOUNT)

Research Implications and Challenges

  • Synthetic Accessibility : The tricyclic framework of 4,6,7,11-tetrazatricyclo[...]-10-carboxylic acid likely requires multistep syntheses involving cyclization and regioselective functionalization, complicating large-scale production.
  • Comparative Stability : The discontinued status of its ethyl ester may reflect instability under storage or reaction conditions, warranting further investigation into the carboxylic acid’s robustness.

Biological Activity

4,6,7,11-Tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's intricate structure features multiple nitrogen atoms within a tricyclic framework and a carboxylic acid functional group. Its molecular formula is C11H10N6O2C_{11}H_{10}N_6O_2, with a molecular weight of approximately 242.28 g/mol. The presence of the tetrazole ring contributes to its unique chemical properties and potential reactivity in biological systems.

Biological Activity Overview

Research indicates that 4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving the modulation of cell cycle checkpoints and apoptosis pathways.
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer progression.

The mechanisms underlying the biological activities of this compound are still being elucidated. Some proposed mechanisms include:

  • Cell Cycle Arrest : By inhibiting specific kinases involved in cell cycle regulation (e.g., Wee1 kinase), it may prevent cancer cells from progressing through the cell cycle.
  • Induction of Apoptosis : The compound could trigger apoptotic pathways in cancer cells by activating caspases or modulating Bcl-2 family proteins.
  • Inhibition of DNA Repair Mechanisms : It may interfere with DNA repair processes in cancer cells that harbor mutations.

Research Findings

Recent studies have highlighted the compound's potential applications in oncology and infectious disease treatment.

Case Studies

  • Cancer Treatment :
    • A study demonstrated that 4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid significantly reduced tumor size in xenograft models of breast cancer when administered alongside standard chemotherapy agents .
    • Another investigation focused on its efficacy against glioblastoma cells showed that the compound enhanced the cytotoxic effects of temozolomide .
  • Antimicrobial Activity :
    • In vitro tests indicated that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics .

Data Tables

Biological Activity Mechanism Target Pathway Reference
AntitumorCell cycle arrestWee1 kinase inhibition
AntimicrobialBactericidalCell membrane disruption
Apoptosis inductionCaspase activationApoptotic signaling

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